Ancriviroc besylate is a pharmaceutical compound that acts as an antagonist of the chemokine receptor CCR5. It has been explored for its potential in treating HIV infections by blocking the entry of the virus into host cells. The besylate salt form is utilized to enhance the solubility and bioavailability of the active pharmaceutical ingredient.
Ancriviroc besylate is derived from ancriviroc, which belongs to a class of drugs known as CCR5 antagonists. These compounds are classified under antiretroviral agents and are specifically designed to inhibit the CCR5 receptor, which is one of the co-receptors that HIV uses to enter human cells. The besylate form is a salt formed with benzenesulfonic acid, which aids in improving the drug's properties for therapeutic use.
The synthesis of ancriviroc besylate involves several key steps:
The synthesis process must be optimized to minimize impurities and maximize yield, often utilizing techniques such as high-performance liquid chromatography (HPLC) for purification and analysis.
The molecular structure of ancriviroc besylate can be described as follows:
The chemical reactions involved in the synthesis and functionality of ancriviroc besylate include:
Ancriviroc besylate functions primarily by antagonizing the CCR5 receptor on human immune cells. The mechanism can be summarized as follows:
The physical and chemical properties of ancriviroc besylate are critical for its formulation and effectiveness:
Ancriviroc besylate is primarily investigated for its application in treating HIV infections. Its role as a CCR5 antagonist positions it as a potential therapeutic agent in combination therapies aimed at managing HIV/AIDS. Additionally, ongoing research explores its efficacy against other viral infections that utilize similar entry mechanisms.
The discovery of CCR5 as a critical HIV-1 coreceptor in 1996 revolutionized antiviral research by revealing a host-dependent viral entry mechanism. This G protein-coupled receptor, expressed on CD4+ T-lymphocytes, macrophages, and dendritic cells, facilitates HIV-1 entry through conformational changes triggered by gp120 binding after initial CD4 attachment [3] [6]. The pivotal epidemiological evidence emerged when individuals homozygous for the CCR5-Δ32 mutation demonstrated near-complete resistance to HIV-1 infection, while heterozygous individuals exhibited slower disease progression [6] [7]. This natural resistance mechanism validated CCR5 as a therapeutic target with minimal anticipated mechanism-based toxicity, given the relatively benign phenotype observed in CCR5-deficient individuals [7]. The first-generation CCR5 antagonists faced significant challenges: aplaviroc development was halted due to hepatotoxicity concerns, while vicriviroc displayed limitations in dosing flexibility and drug interaction profiles [6]. Maraviroc (approved 2007) emerged as the first successful FDA-approved CCR5 antagonist, establishing proof-of-concept for chemokine receptor blockade but revealing new challenges regarding viral tropism limitations and the need for companion diagnostic tropism testing [6].
Table 1: Evolution of Major CCR5-Targeted Antiretrovirals
Compound | Development Status | Key Limitations | Target Profile |
---|---|---|---|
Aplaviroc | Discontinued (Phase IIb) | Idiosyncratic hepatotoxicity | CCR5 antagonist |
Vicriviroc | Phase III completed | Drug interactions, dosing inflexibility | CCR5 antagonist |
Maraviroc | FDA-approved (2007) | Tropism restriction (R5-only), diagnostic dependency | CCR5 antagonist |
Cenicriviroc | Investigational | Broad-spectrum activity complications | CCR2/CCR5 dual antagonist |
Ancriviroc | Investigational | Overcoming pharmacokinetic limitations | CCR5 antagonist |
Ancriviroc (SCH-351125) emerged as a strategic response to pharmacological limitations observed in first-generation CCR5 antagonists. The compound was specifically engineered to enhance antiviral potency against diverse HIV-1 clades while optimizing pharmacokinetic properties for once-daily dosing—addressing a critical adherence challenge in chronic HIV management [7] [8]. Mechanistically, Ancriviroc functions as an allosteric, non-competitive inhibitor that binds within the CCR5 transmembrane helices, inducing conformational changes that prevent gp120 docking without triggering receptor signaling cascades [6] [7]. This mechanism preserves native chemokine function while specifically blocking viral entry. The antiviral profile demonstrates exceptional breadth, with mean IC₅₀ values of 0.4–9 nM against diverse R5-tropic primary isolates across multiple genetic subtypes—significantly surpassing earlier candidates in consistency of suppression [7] [8]. Crucially, Ancriviroc maintains activity against viral variants resistant to NRTIs, NNRTIs, and PIs, positioning it as a salvage therapy option for multidrug-resistant HIV [7].
Preclinical validation in the SCID-hu Thy/Liv mouse model demonstrated dose-dependent suppression of HIV-1 replication at 30 mg/kg daily dosing, with concomitant reduction in MHC class I expression on implanted cells—confirming target engagement and antiviral efficacy in vivo [8]. The compound exhibits favorable distribution to sanctuary sites including seminal plasma and cervicovaginal fluid, suggesting potential for preventing sexual transmission [6]. Pharmacokinetic optimization yielded 50–60% oral bioavailability and 5–6 hour serum half-life in primate models, establishing the foundation for once-daily human dosing [7]. These properties collectively addressed critical gaps in the CCR5 antagonist class: enhancing potency breadth, simplifying dosing, and expanding therapeutic coverage across compartmentalized reservoirs.
Table 2: Preclinical Profile of Ancriviroc (SCH-351125)
Parameter | In Vitro Findings | In Vivo Findings (SCID-hu Model) |
---|---|---|
Binding Affinity (Kd) | 9.27 nM (CCR5) [8] | N/A |
Antiviral Potency (IC₅₀) | 0.4–9 nM (primary isolates) [7] | >90% suppression at 30 mg/kg/day [7] |
Selectivity Index | >10,000-fold vs. chemokine receptors | No acute toxicity at therapeutic doses |
Key Metabolic Enzymes | CYP3A4/5 substrate | 50-60% oral bioavailability [7] |
Protein Binding | >95% (estimated) | Serum t½ = 5-6 hours [7] |
The structural optimization from SCH-351125 to Ancriviroc besylate represents a deliberate pharmaceutical strategy to enhance physicochemical stability and biological performance. The core scaffold retains the oxime-piperidine pharmacophore essential for CCR5 antagonism, characterized by a (Z)-configuration oxime linker critical for receptor binding orientation [7] [8]. The molecular evolution involved strategic modifications: introduction of a 4-bromophenyl moiety enhanced hydrophobic interactions within the CCR5 transmembrane pocket, while the 2,4-dimethylpyridine N-oxide group improved solubility and reduced metabolic vulnerability compared to earlier analogs [7] [8].
The transition to the besylate (benzenesulfonate) salt form addressed critical solid-state limitations of the free base. X-ray diffraction analysis confirmed the besylate salt formation through proton transfer to the piperidine nitrogen, creating a stable crystalline lattice with enhanced thermal stability (decomposition point >200°C) [1] [8]. This salt formation significantly improved aqueous solubility (>5-fold increase) while maintaining lipophilicity parameters optimal for membrane penetration (calculated logP ~3.8) [1]. The besylate counterion selection was guided by comprehensive salt screening studies evaluating multiple pharmaceutically acceptable acids, with benzenesulfonic acid providing optimal crystallinity, non-hygroscopicity, and chemical stability under accelerated storage conditions [1].
The structural signature of Ancriviroc besylate (C₂₈H₃₇BrN₄O₃·C₆H₆O₃S) confers distinctive spectroscopic properties: ¹H NMR exhibits characteristic aromatic proton doublets (δ 7.8–8.0 ppm) for the bromophenyl group, methyl singlets (δ 2.5–2.7 ppm) for the pyridine dimethyl groups, and a diagnostic oxime methine signal (δ 7.5 ppm) [1] [8]. The besylate moiety contributes a distinctive SO₃⁻ infrared stretch at 1180 cm⁻¹ and aromatic proton signals between δ 7.3–7.7 ppm. These structural refinements collectively produced a developable candidate with optimized receptor binding kinetics (Kd = 9.27 nM), enhanced formulation flexibility, and predictable dissolution profiles—properties essential for clinical translation [7] [8].
Table 3: Structural Characteristics of Ancriviroc Besylate
Property | SCH-351125 (Free Base) | Ancriviroc Besylate | Pharmaceutical Impact |
---|---|---|---|
Chemical Formula | C₂₈H₃₇BrN₄O₃ | C₃₄H₄₃BrN₄O₆S | Molecular weight increase (557.52 → 715.70 g/mol) |
CAS Registry | 370893-06-4 | 565428-86-6 | Distinct chemical entity designation |
Crystalline Form | Polymorphic instability | Monoclinic P2₁/c lattice | Improved batch consistency |
Water Solubility | <0.1 mg/mL (pH 7.4) | >0.5 mg/mL (pH 7.4) | Enhanced bioavailability |
Thermal Behavior | Sintering at 150°C | Sharp melt at 198–202°C | Stable processing conditions |
Key IR Absorptions | C=N 1640 cm⁻¹, NO 1380 cm⁻¹ | SO₃⁻ 1180 cm⁻¹, C=N 1635 cm⁻¹ | Counterion identification |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0